Acide iothalamique

Vue d'ensemble

Description

Iotalamic acid, also known as Iothalamic acid, is an iodine-containing organic anion used as a diagnostic contrast agent . It is sold under the brand name Conray . It is available in the form of its salts, sodium iotalamate, and meglumine iotalamate . It can be administered intravenously or intravesically (into the urinary bladder) .

Molecular Structure Analysis

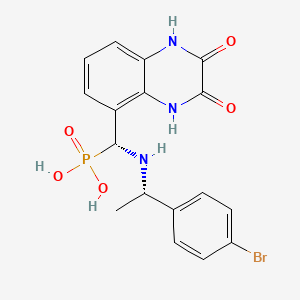

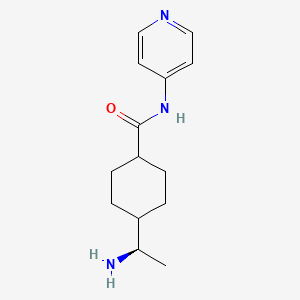

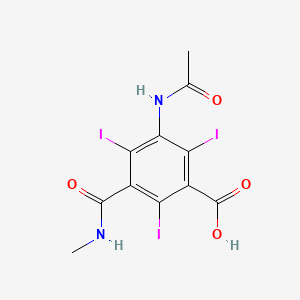

The molecular formula of Iotalamic acid is C11H9I3N2O4 . The average mass is 613.916 Da and the monoisotopic mass is 613.769592 Da . The systematic name is 3-Acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid .

Applications De Recherche Scientifique

Agent de contraste radiologique

L’acide iothalamique, vendu sous la marque Conray, est un agent de contraste radiologique contenant de l’iode . Il est utilisé en imagerie médicale pour améliorer la visibilité des structures internes dans les techniques d’imagerie basées sur les rayons X, telles que la tomodensitométrie (TDM) .

Administration intravesicale

L’this compound peut être administré par voie intravesicale (dans la vessie) . Cette méthode est souvent utilisée dans les procédures diagnostiques pour visualiser les voies urinaires et détecter les anomalies .

Évaluation de la filtration glomérulaire

Une formulation radioactive de l’this compound, connue sous le nom d’injection d’iothalamate de sodium I-125 (marque Glofil-125), est utilisée pour l’évaluation de la filtration glomérulaire . Ceci est particulièrement utile dans le diagnostic ou le suivi des personnes atteintes de maladie rénale .

Étalon analytique

L’this compound est utilisé comme étalon analytique dans la recherche et les applications analytiques . Il sert de matériel de référence dans l’analyse des échantillons, garantissant l’exactitude et la fiabilité des résultats .

Contrôle de la qualité dans la fabrication pharmaceutique

L’this compound est utilisé comme étalon pharmacopée USP pour déterminer la force, la qualité, la pureté et l’identité dans les tests et essais monographiques USP-NF prescrits . Ceci est crucial dans l’industrie pharmaceutique pour garantir la sécurité et l’efficacité des médicaments .

Mécanisme D'action

Target of Action

Iotalamic acid is primarily used as a diagnostic contrast agent . It is used in various medical imaging procedures, such as angiography, arthrography, and computed tomographic scans . The primary targets of iotalamic acid are the tissues that need to be visualized during these imaging procedures.

Mode of Action

As a contrast agent, it works by blocking x-rays. The iodine present in iotalamic acid absorbs the x-rays, allowing the structures containing the contrast agent to be clearly visible on the radiograph .

Biochemical Pathways

Its primary function is to improve the contrast of structures or fluids within the body during medical imaging procedures .

Pharmacokinetics

The pharmacokinetics of iotalamic acid involve rapid transport through the circulatory system to the kidneys following intravascular injection . It is excreted unchanged in the urine by glomerular filtration . Renal accumulation is sufficiently rapid that maximum radiographic density in the calyces and pelves occurs, in most instances, about 3 to 8 minutes after injection . In patients with impaired renal function, diagnostic opacification frequently is achieved only after prolonged periods .

Result of Action

The result of iotalamic acid’s action is the enhancement of contrast in medical imaging procedures, allowing for better visualization and diagnosis .

Action Environment

The action of iotalamic acid can be influenced by various environmental factors. For instance, in patients with impaired renal function, the accumulation and excretion of iotalamic acid can be slower, affecting the timing and quality of imaging . Additionally, the patient’s hydration status may impact the distribution and elimination of the contrast agent .

Propriétés

IUPAC Name |

3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIGWFXRQKWHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9I3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1225-20-3 (mono-hydrochloride salt) | |

| Record name | Iothalamic acid [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002276906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5023164 | |

| Record name | Iothalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2276-90-6 | |

| Record name | Iothalamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2276-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iothalamic acid [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002276906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iothalamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IOTHALAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iothalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOTHALAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16CHD79MIX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4-Bis[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]pentanoic acid](/img/structure/B1662449.png)